molecular formula C14H15NO4S B2615042 methyl2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate CAS No. 138779-98-3

methyl2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate

Cat. No.: B2615042
CAS No.: 138779-98-3
M. Wt: 293.34
InChI Key: RPTHIFDXAAOPDG-UHFFFAOYSA-N
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Description

Methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate is a chemical compound with the molecular formula C14H15NO4S and a molecular weight of 293.34 g/mol . This compound is known for its unique structure, which includes a pyrrole ring substituted with a methylbenzenesulfonyl group and an acetate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a pyrrole derivative, followed by esterification with methanol. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can affect various biological pathways, depending on the target enzyme .

Comparison with Similar Compounds

Similar compounds to methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate include:

The uniqueness of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-11-3-5-13(6-4-11)20(17,18)15-8-7-12(10-15)9-14(16)19-2/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTHIFDXAAOPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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